molecular formula C19H20N2O3 B030108 4-Hydroxyphenylbutazone CAS No. 16860-43-8

4-Hydroxyphenylbutazone

Número de catálogo: B030108
Número CAS: 16860-43-8
Peso molecular: 324.4 g/mol
Clave InChI: VTEBWXHYBNAYKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxyphenylbutazone is a metabolite of Phenylbutazone, a nonsteroidal anti-inflammatory agent (NSAID). Phenylbutazone is known for its role as a reducing cofactor for the peroxidase activity of prostaglandin H synthase . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields.

Aplicaciones Científicas De Investigación

4-Hydroxyphenylbutazone has several scientific research applications :

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Phenylbutazone metabolites.

    Biology: The compound is studied for its biological activity, particularly its interaction with enzymes and proteins.

    Medicine: Research focuses on its pharmacological properties and potential therapeutic applications, especially in inflammation and pain management.

    Industry: It is used in the development of new drugs and as a standard in quality control processes.

Safety and Hazards

4-Hydroxyphenylbutazone is classified as having acute toxicity, both oral (Category 3) and inhalation (Category 4). It’s also harmful in contact with skin (Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A). It may cause respiratory irritation (Category 3) .

Análisis Bioquímico

Biochemical Properties

4-Hydroxyphenylbutazone interacts with prostaglandin H synthase (PHS), a key enzyme involved in the inflammatory response . It acts as an efficient reducing cofactor for the peroxidase activity of PHS . It is an ineffective inhibitor of PHS cyclooxygenase .

Cellular Effects

The cellular effects of this compound are largely tied to its parent compound, Phenylbutazone. Phenylbutazone has been shown to have anti-inflammatory, antipyretic, and analgesic activities . It reduces the production of prostaglandin H and prostacyclin, which are involved in inflammation and pain signaling . As a metabolite, this compound may contribute to these effects.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PHS. It serves as a reducing cofactor for the peroxidase activity of PHS, which is involved in the synthesis of prostaglandins . This interaction can influence the inflammatory response by modulating the levels of prostaglandins .

Temporal Effects in Laboratory Settings

It is known that Phenylbutazone, the parent compound, has a prolonged anti-inflammatory effect following intravenous or oral administration . It is plausible that this compound may exhibit similar temporal characteristics.

Dosage Effects in Animal Models

Phenylbutazone, the parent compound, has been used in horses to treat inflammation and pain

Metabolic Pathways

This compound is a metabolite of Phenylbutazone, suggesting that it is part of the metabolic pathway of Phenylbutazone

Métodos De Preparación

The synthesis of 4-Hydroxyphenylbutazone involves a multi-step reaction process :

    Acetic anhydride and acetic acid: The initial step involves the reaction of acetic anhydride with acetic acid under an inert atmosphere at 20°C for 24 hours.

    N-Iodosuccinimide and tetrahydrofuran: The intermediate product is then treated with N-iodosuccinimide in tetrahydrofuran for 12 hours at 20°C.

    Palladium on activated carbon and hydrogen: The next step involves hydrogenation using palladium on activated carbon in ethanol for 6 hours at 20°C.

    Sodium hydroxide in ethanol and water: The product is then treated with sodium hydroxide in a mixture of ethanol and water.

    Enzymatic reaction: The reaction mixture is subjected to an enzymatic reaction using human placental alkaline phosphatase, magnesium chloride, and zinc (II) chloride at 37°C and pH 7.4 in an aqueous buffer.

    Dihydrogen peroxide and sodium hydrogencarbonate: Finally, the product is treated with dihydrogen peroxide and sodium hydrogencarbonate in a mixture of water and acetonitrile.

Análisis De Reacciones Químicas

4-Hydroxyphenylbutazone undergoes several types of chemical reactions :

    Oxidation: It can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo substitution reactions, particularly involving the hydroxyl group.

Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

4-Hydroxyphenylbutazone is similar to other metabolites of Phenylbutazone, such as Phenylbutazone impurity B . it is unique in its specific interactions with enzymes and its pharmacological profile. Other similar compounds include:

    Phenylbutazone: The parent compound, known for its anti-inflammatory properties.

    Oxyphenbutazone: Another metabolite with similar pharmacological effects but different metabolic pathways.

Propiedades

IUPAC Name

4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEBWXHYBNAYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168584
Record name 4-Hydroxyphenylbutazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16860-43-8
Record name 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16860-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylbutazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC382672
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyphenylbutazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYPHENYLBUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How is 4-Hydroxyphenylbutazone formed and what is its relationship to Prostaglandin H Synthase (PHS) activity?

A: this compound is a metabolite of the nonsteroidal anti-inflammatory drug phenylbutazone. Research suggests that it forms via a reaction involving two phenylbutazone peroxyl radicals, which rearrange to alkoxy radicals and subsequently abstract hydrogen atoms []. Interestingly, this compound itself does not inhibit PHS cyclooxygenase, unlike its precursor, phenylbutazone. Phenylbutazone's inhibitory action on PHS cyclooxygenase requires its metabolism by PHS hydroperoxidase, highlighting the importance of this enzymatic pathway in modulating PHS activity [].

Q2: Can you elaborate on the structural characterization of this compound and its identification in analytical settings?

A: this compound is characterized by the presence of a hydroxyl group at the 4-position of the phenyl ring in the phenylbutazone structure []. Spectroscopically, the compound exhibits a distinct IR absorption band at 3370 cm-1, characteristic of the O-H stretch []. In proton NMR, the absence of the 4-H peak and the appearance of a broad singlet around 3.3 ppm, attributed to the 4-OH group, confirms its formation []. HPLC methods have been developed for the specific determination of this compound in phenylbutazone samples [], enabling researchers to analyze its presence and quantify its levels.

Q3: Are there any known alternatives or substitutes for this compound in the context of its formation from phenylbutazone?

A: While the provided research does not directly compare this compound with alternative compounds, it highlights that other hydroperoxides capable of rearranging into peroxyl radicals exhibit potent inhibitory effects on PHS cyclooxygenase []. This suggests the potential existence of other molecules that could interfere with PHS activity through similar mechanisms, warranting further investigation into structural analogs or alternative compounds with comparable reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.